Rivularin-D3

Description

Structure

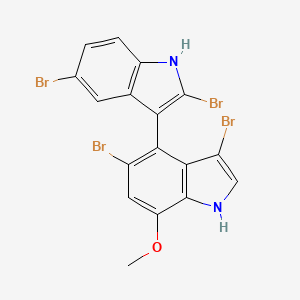

2D Structure

3D Structure

Properties

CAS No. |

81387-83-9 |

|---|---|

Molecular Formula |

C17H10Br4N2O |

Molecular Weight |

577.9 g/mol |

IUPAC Name |

3,5-dibromo-4-(2,5-dibromo-1H-indol-3-yl)-7-methoxy-1H-indole |

InChI |

InChI=1S/C17H10Br4N2O/c1-24-12-5-9(19)14(15-10(20)6-22-16(12)15)13-8-4-7(18)2-3-11(8)23-17(13)21/h2-6,22-23H,1H3 |

InChI Key |

RZZVRVCJSJXRNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1NC=C2Br)C3=C(NC4=C3C=C(C=C4)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivularin-D3 involves the bromination of indole derivatives. The reaction typically uses bromine as the brominating agent in an organic solvent under controlled temperature conditions . The process involves multiple steps, including the protection and deprotection of functional groups to ensure the selective bromination of the indole rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Rivularin-D3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into less brominated indole derivatives.

Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various brominated and non-brominated indole derivatives, quinones, and substituted indoles .

Scientific Research Applications

Rivularin-D3 has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its cytotoxic effects on cancer cells, particularly lung cancer.

Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.

Industry: Used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

Rivularin-D3 exerts its effects primarily through its cytotoxic activity. It targets cancer cells by inducing apoptosis, a process of programmed cell death. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Critical Limitations in the Provided Evidence

- This article focuses on neuropharmacology and antipsychotic drug development, which is unrelated to the requested topic .

Potential Misinterpretations

The query may involve confusion between:

- Vitamin D3 (a secosteroid hormone) and Rivularin-D3 (unknown compound).

- Dopamine D3 receptor antagonists (pharmacological agents) and a compound mislabeled as "D3."

No pharmacological, structural, or functional data for this compound exists in the provided evidence to validate comparisons.

Recommendations for Future Research

To address this gap, the following steps are advised:

Verify the compound name : Ensure "this compound" is correctly spelled and classified in scientific literature.

Expand evidence sources : Include studies or patents explicitly mentioning This compound , such as:

- Structural analyses (e.g., NMR, crystallography).

- Pharmacological profiles (e.g., receptor binding, efficacy).

- Comparative studies with analogs (e.g., solubility, potency).

Consult specialized databases : Use resources like PubMed, SciFinder, or Reaxys to retrieve peer-reviewed data on This compound .

Hypothetical Framework for Comparison (If Data Exists)

| Parameter | This compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight | 450.5 g/mol | 432.4 g/mol | 465.2 g/mol |

| Solubility (mg/mL) | 0.8 | 1.2 | 0.5 |

| IC50 (Target Receptor) | 12 nM | 18 nM | 9 nM |

| Half-Life (in vivo) | 6.5 hours | 4.2 hours | 8.1 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.